molecular formula C15H17ClF2N4O2S B10958223 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10958223
M. Wt: 390.8 g/mol
InChI Key: PMINSJJQSWFCBK-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and a sulfonyl group attached to a difluoromethyl-pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medicinally, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the sulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-{[1-(trifluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine
  • 1-(2-chlorobenzyl)-4-{[1-(methyl)-1H-pyrazol-4-yl]sulfonyl}piperazine

Uniqueness

1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs

Properties

Molecular Formula

C15H17ClF2N4O2S

Molecular Weight

390.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C15H17ClF2N4O2S/c16-14-4-2-1-3-12(14)10-20-5-7-21(8-6-20)25(23,24)13-9-19-22(11-13)15(17)18/h1-4,9,11,15H,5-8,10H2

InChI Key

PMINSJJQSWFCBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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